molecular formula C12H11BrO5S B11076981 6-Bromo-2-oxo-1,3-benzoxathiol-5-yl butyl carbonate

6-Bromo-2-oxo-1,3-benzoxathiol-5-yl butyl carbonate

Cat. No.: B11076981
M. Wt: 347.18 g/mol
InChI Key: CXLNAPJECARTFS-UHFFFAOYSA-N
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Description

6-Bromo-2-oxo-1,3-benzoxathiol-5-yl butyl carbonate is a chemical compound that belongs to the class of benzoxathiol derivatives. This compound is characterized by the presence of a bromine atom, an oxo group, and a benzoxathiol ring structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-oxo-1,3-benzoxathiol-5-yl butyl carbonate typically involves the bromination of 1,3-benzoxathiol derivatives followed by the introduction of a butyl carbonate group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-oxo-1,3-benzoxathiol-5-yl butyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted benzoxathiol compounds.

Scientific Research Applications

6-Bromo-2-oxo-1,3-benzoxathiol-5-yl butyl carbonate is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-oxo-1,3-benzoxathiol-5-yl butyl carbonate involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and oxo group play crucial roles in binding to active sites, leading to inhibition or modulation of biological pathways. The benzoxathiol ring structure provides stability and specificity in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-oxo-1,3-benzoxathiol-5-yl methylcarbamate
  • 6-Bromo-2-oxo-1,3-benzoxathiol-5-yl phenyl carbonate
  • 6-Bromo-1,3-benzodioxole-5-carboxaldehyde

Uniqueness

6-Bromo-2-oxo-1,3-benzoxathiol-5-yl butyl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butyl carbonate group differentiates it from other similar compounds, providing unique properties in terms of solubility, stability, and reactivity.

Properties

Molecular Formula

C12H11BrO5S

Molecular Weight

347.18 g/mol

IUPAC Name

(6-bromo-2-oxo-1,3-benzoxathiol-5-yl) butyl carbonate

InChI

InChI=1S/C12H11BrO5S/c1-2-3-4-16-11(14)17-8-6-10-9(5-7(8)13)18-12(15)19-10/h5-6H,2-4H2,1H3

InChI Key

CXLNAPJECARTFS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OC1=C(C=C2C(=C1)SC(=O)O2)Br

Origin of Product

United States

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